3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid
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Overview
Description
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms, making it particularly interesting for photochemical studies and applications.
Preparation Methods
The synthesis of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid involves several steps. One common synthetic route starts with the preparation of the diazirine ring, followed by the introduction of the propanoic acid moiety. The reaction conditions typically involve the use of strong bases and specific solvents to ensure the stability of the diazirine ring. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can modify the diazirine ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used in photochemical studies due to the unique properties of the diazirine ring, which can form reactive intermediates upon exposure to light.
Biology: The compound can be used as a photoaffinity label to study protein-ligand interactions, as it can form covalent bonds with target proteins upon activation by light.
Industry: Used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid involves the activation of the diazirine ring by light, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, forming covalent bonds and allowing for the study of complex biological systems. The specific pathways involved depend on the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid include other diazirine-containing molecules and photoaffinity labels. These compounds share the ability to form reactive intermediates upon light activation, but may differ in their specific reactivity, stability, and applications. The uniqueness of this compound lies in its specific structure, which combines the diazirine ring with a propanoic acid moiety, offering distinct advantages in certain applications.
Properties
IUPAC Name |
3-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]diazirin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7-6-11(13-14-11)5-4-8(15)16/h4-7H2,1-3H3,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLSZNAODQDGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138087-47-3 |
Source
|
Record name | 3-[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-3H-diazirin-3-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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